molecular formula C22H28O6 B191353 Gomisin J CAS No. 66280-25-9

Gomisin J

货号: B191353
CAS 编号: 66280-25-9
分子量: 388.5 g/mol
InChI 键: PICOUNAPKDEPCA-TXEJJXNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gomisin J is a tannin.
This compound has been reported in Schisandra bicolor, Kadsura interior, and other organisms with data available.
a lignan from Schizandra fruits

属性

IUPAC Name

(9R,10S)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICOUNAPKDEPCA-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216490
Record name Gomisin J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66280-25-9
Record name Gomisin J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gomisin J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOMISIN J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X13A57600T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanisms of Gomisin J in Cancer Cell Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin J, a lignan derived from Schisandra chinensis, has emerged as a potent anti-cancer agent with a multi-faceted mechanism of action. This document provides a detailed technical overview of the molecular pathways through which this compound exerts its cytotoxic effects on cancer cells. By inducing multiple forms of programmed cell death—apoptosis and necroptosis—and disrupting key metabolic processes, this compound presents a promising therapeutic strategy, particularly for cancers resistant to conventional treatments. This guide synthesizes key quantitative data, details the underlying signaling cascades, and provides methodologies for the experimental validation of its effects.

Cytotoxic Efficacy of this compound

This compound demonstrates significant cytotoxic effects across a broad spectrum of cancer cell lines, including breast, glioma, colon, and cervical cancers. Notably, it exhibits a greater cytotoxic preference for cancer cells over normal cell lines.[1][2] Its efficacy is both time- and concentration-dependent, typically suppressing proliferation at lower concentrations (<10 µg/mL) and inducing cell death at higher concentrations (>30 µg/mL).[1][2]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeEffectConcentrationCitation
MCF7Breast (Apoptosis-Resistant)Suppression of proliferation, Necroptosis<10 µg/mL, >30 µg/mL[1][2]
MDA-MB-231BreastSuppression of proliferation, Apoptosis<10 µg/mL, >30 µg/mL[1][2]
U251GliomaInhibition of proliferation, Apoptosis20, 40, 80 µM[3]
U87GliomaInhibition of proliferation, Apoptosis20, 40, 80 µM[3]
HCT116, HT-29ColonStrong cytotoxic effectNot specified[1]
HeLa, SiHaCervicalStrong cytotoxic effectNot specified[1]
BT20, BT549, etc.Various BreastStrong cytotoxic effectNot specified[1]

Core Mechanisms of Action

This compound's anti-cancer activity is primarily driven by three interconnected mechanisms: the induction of mitochondrial apoptosis, the triggering of necroptosis in apoptosis-resistant cells, and the metabolic reprogramming of cancer cells through the inhibition of glycolysis.

Induction of Mitochondrial (Intrinsic) Apoptosis

In cancer cells susceptible to apoptosis, such as glioma lines U251 and U87, this compound activates the intrinsic apoptotic pathway.[3] This process is initiated at the mitochondria and culminates in the activation of executioner caspases that dismantle the cell.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio facilitates the formation of pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

  • Cytochrome c Release and Apoptosome Formation: Cytochrome c, once in the cytoplasm, binds to Apaf-1, triggering the assembly of the apoptosome.

  • Caspase Activation: The apoptosome activates Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3. Activated (cleaved) Caspase-3 then orchestrates the degradation of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[3]

G cluster_gomj This compound cluster_mito Mitochondrion cluster_cyto Cytoplasm GomJ This compound Bcl2 Bcl-2 (Anti-apoptotic) GomJ->Bcl2 Downregulates Bax Bax (Pro-apoptotic) GomJ->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrial Membrane Bax->Mito Permeabilizes CytC_out Cytochrome c Mito->CytC_out Release CytC_in Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytC_out->Apaf1 G cluster_gomj This compound cluster_cyto Cytoplasm cluster_pm Plasma Membrane GomJ This compound Stimulus Cellular Stress (Apoptosis Inhibited) GomJ->Stimulus Induces in Apoptosis-Resistant Cells RIPK1 RIPK1 Stimulus->RIPK1 Necrosome Necrosome Assembly (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL -> p-MLKL Necrosome->MLKL Phosphorylates MLKL_Oligo MLKL Oligomerization MLKL->MLKL_Oligo Pore Pore Formation MLKL_Oligo->Pore Translocates to Membrane Lysis Necroptosis (Cell Lysis) Pore->Lysis G cluster_gomj This compound cluster_mito Mitochondrion cluster_cyto Cytoplasm GomJ This compound VDAC VDAC GomJ->VDAC Promotes HKII Dissociation HKII Hexokinase II (HKII) GomJ->HKII Reduces Expression Glycolysis Glycolysis GomJ->Glycolysis Suppresses Apoptosis Apoptosis VDAC->Apoptosis HKII->VDAC Binds to & Blocks Apoptosis_Factors Pro-Apoptotic Factors (e.g., Bax) HKII->Apoptosis_Factors Inhibits Access to VDAC HKII->Glycolysis Catalyzes 1st Step Apoptosis_Factors->VDAC Induces Apoptosis Glucose Glucose Glucose->Glycolysis G cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treatment with this compound (Dose- and Time-Response) start->treatment mtt MTT Assay (Viability / IC50) treatment->mtt flow Flow Cytometry (Annexin V / PI) (Apoptosis / Necroptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb quant Quantitative Data (IC50 values, % Apoptosis) mtt->quant flow->quant pathway Pathway Elucidation (Protein level changes) wb->pathway conclusion Mechanism of Action Confirmed quant->conclusion pathway->conclusion

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gomisin J

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gomisin J is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data and experimental protocols to facilitate further research and application of this promising natural compound.

Chemical Structure and Stereochemistry

This compound is a complex organic molecule with a tetracyclic dibenzocyclooctadiene core structure. Its chemical properties and biological activities are intrinsically linked to its specific three-dimensional arrangement.

Molecular Formula: C₂₂H₂₈O₆

Systematic IUPAC Name: (9S,10R)-3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol

An alternative nomenclature for this compound is (6R,7S,12aS)-1,2,11,12-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c]annulene-3,10-diol.

The stereochemistry of this compound is a critical aspect of its identity. The molecule possesses several chiral centers, and the naturally occurring enantiomer has a specific absolute configuration. The designations (6R, 7S) or (9S, 10R), depending on the naming convention, define the spatial orientation of the substituents at these stereocenters. This precise stereochemical arrangement is crucial for its biological activity. The determination of the absolute configuration of such complex molecules is typically achieved through advanced analytical techniques such as X-ray crystallography or chiral synthesis, and confirmed by spectroscopic methods.

Caption: 2D chemical structure of this compound with stereochemistry indicated.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₂H₂₈O₆
Molecular Weight388.5 g/mol
Spectroscopic Data

The structural elucidation of this compound and related lignans is typically achieved through a combination of spectroscopic methods.

TechniqueDescription
¹H NMR Spectroscopy Used to determine the number and types of protons in the molecule, their connectivity, and stereochemical relationships through chemical shifts (δ) and coupling constants (J).
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule, identifying the number of non-equivalent carbons and their chemical environment.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, based on their characteristic absorption frequencies.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns can offer additional structural insights.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the fruits of Schisandra chinensis. The following is a generalized protocol for its isolation and purification based on methods described for lignans from this plant.

1. Extraction:

  • The dried and powdered fruits of Schisandra chinensis are subjected to solvent extraction. A common method involves refluxing with ethanol.

  • The resulting extract is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, methylene chloride, and ethyl acetate.

  • The lignan-rich fractions (typically the methylene chloride and ethyl acetate fractions) are collected for further purification.

3. Chromatographic Purification:

  • The lignan-rich fraction is subjected to one or more chromatographic techniques to isolate this compound.

  • Column Chromatography: Silica gel column chromatography is a standard method, eluting with a gradient of solvents like n-hexane and ethyl acetate.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been effectively used for the separation of lignans from Schisandra chinensis. A suitable two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed to achieve high purity separation.

  • The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Isolation_Workflow start Dried Schisandra chinensis fruits extraction Solvent Extraction (e.g., Ethanol) start->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Chromatographic Purification (e.g., HSCCC) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation Methodologies

The definitive structure of isolated this compound is confirmed through a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the complete chemical structure and relative stereochemistry. Samples are typically dissolved in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded, typically using a potassium bromide (KBr) pellet or as a thin film, to identify key functional groups.

  • Mass Spectrometry (MS): The molecular ion peak and fragmentation pattern are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer.

Biological Signaling Pathway

This compound has demonstrated anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines. This inhibitory effect is achieved by blocking the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK).

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway p38 p38 MAPK_pathway->p38 ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Inflammation Pro-inflammatory Cytokines & NO Production p38->Inflammation ERK->Inflammation JNK->Inflammation GomisinJ This compound GomisinJ->p38 GomisinJ->ERK GomisinJ->JNK

Caption: Inhibition of MAPK signaling pathway by this compound.

Gomisin J: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gomisin J is a lignan compound isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine, particularly in Asia. Emerging research has identified this compound as a promising neuroprotective agent, demonstrating significant efficacy in preclinical models relevant to neurodegenerative diseases. Its multifaceted mechanism of action, targeting core pathological processes such as oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation in the development of therapeutics for conditions like ischemic stroke, and potentially for chronic neurodegenerative disorders that share these pathological hallmarks. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms, experimental validation, and detailed protocols for researchers in the field.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key cellular pathways that are critically involved in neuronal survival and death. The primary mechanisms identified are anti-inflammation, anti-oxidation, and anti-apoptosis.

Anti-Inflammatory and Antioxidant Effects

In response to neuronal injury, such as cerebral ischemia-reperfusion, inflammatory and oxidative stress pathways are rapidly activated. This compound has been shown to effectively counter these processes. It reduces the levels of key inflammatory mediators including nuclear factor kappa-B (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO).

Furthermore, this compound significantly bolsters the endogenous antioxidant defense system. It enhances the nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2), a master regulator of antioxidant responses. This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), while also increasing glutathione (GSH) levels.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions. This compound inhibits apoptosis in ischemic brain tissues by modulating the expression of key regulatory proteins. It increases the expression of the anti-apoptotic protein B-cell lymphoma-extra-large (Bcl-XL) while simultaneously reducing the levels of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.

Signaling Pathway Modulation

The neuroprotective activities of this compound are underpinned by its ability to intervene in specific signaling cascades.

Gomisin_J_Signaling_Pathways cluster_stress Cellular Stressors cluster_gomisin Therapeutic Intervention cluster_pathways Signaling Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway cluster_outcomes Cellular Outcomes Stressor Ischemia-Reperfusion Oxidative Stress Nrf2 Nrf2 (translocation) Stressor->Nrf2 suppresses NFkB NF-κB Stressor->NFkB Bax Bax Stressor->Bax GJ This compound GJ->Nrf2 promotes GJ->NFkB inhibits GJ->Bax inhibits BclXL Bcl-XL GJ->BclXL promotes HO1 HO-1 Nrf2->HO1 upregulates Antioxidants SOD, GPx, GSH (Increased Activity) Nrf2->Antioxidants upregulates OxidativeStress Reduced Oxidative Stress HO1->OxidativeStress Antioxidants->OxidativeStress COX2 COX-2 NO Nitric Oxide Inflammation Reduced Inflammation NFkB->Inflammation leads to Casp3 Cleaved Caspase-3 Bax->Casp3 activates BclXL->Bax inhibits Apoptosis Reduced Apoptosis Casp3->Apoptosis leads to Neuroprotection Neuroprotection & Neuronal Survival OxidativeStress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

Quantitative Data from Preclinical Studies

The neuroprotective potential of this compound has been quantified in both in vivo and in vitro experimental models.

Table 1: In Vivo Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion

This table summarizes the key findings from a study utilizing a middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, a standard for simulating ischemic stroke.

Parameter MeasuredModel Group (I/R)This compound Treatment GroupOutcomeCitation
Neurological Deficit Score ElevatedSignificantly ReducedImproved neurological function
Cerebral Infarct Volume Large InfarctionSignificantly ReducedReduced brain tissue damage
Brain Water Content (Edema) IncreasedSignificantly ReducedAttenuation of cerebral edema
Neuron Survival (Hippocampus) ReducedDose-dependently RescuedProtection of hippocampal neurons
Apoptosis (Ischemic Tissue) IncreasedInhibitedReduction in programmed cell death
Key Protein/Molecule Levels
    Cleaved Caspase-3, BaxIncreasedReducedInhibition of apoptotic cascade
    Bcl-XLDecreasedIncreasedPromotion of cell survival
    NF-κB, COX-2, NOIncreasedReducedSuppression of inflammatory response
    Nrf2 Translocation, HO-1SuppressedEnhancedActivation of antioxidant response
    SOD, GPx Activities, GSHReducedEnhancedIncreased antioxidant capacity
Table 2: In Vitro Neuroprotective Effects of this compound against Oxidative Stress

This table presents data from a study on a hippocampal cell line (HT22) exposed to tert-butyl hydroperoxide (t-BHP), an inducer of oxidative stress.

Cell ModelStress InducerCompoundEC50 Value (Protective Effect)OutcomeCitation
HT22 Hippocampal Cellst-BHPThis compound 43.3 ± 2.3 µM Significant neuroprotection against oxidative damage
HT22 Hippocampal Cellst-BHPTrolox (Positive Control)213.8 ± 8.4 µMThis compound is more potent than the control antioxidant

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols synthesized from the cited research.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This protocol describes the surgical procedure to induce temporary focal cerebral ischemia in rats, followed by reperfusion.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthetize the rat using sodium pentobarbital (e.g., 30 mg/kg, intraperitoneal injection).

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline cervical incision to expose the common carotid artery (CCA).

    • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Insert a 4-0 nylon filament into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion period is typically 2 hours.

    • After 2 hours, gently withdraw the filament to allow for blood reperfusion.

    • Suture the incision.

  • Sham Operation: The sham group undergoes the same surgical procedure without the insertion of the filament to occlude the MCA.

  • This compound Administration: this compound is administered at specified doses (e.g., 10, 20, or 40 mg/kg) typically via intraperitoneal injection at the time of reperfusion.

  • Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative care. Tissues and behavioral data are typically collected 24 hours after reperfusion.

Neurological Deficit Scoring
  • Purpose: To assess the extent of neurological impairment following MCAO/R.

  • Procedure: A blinded observer scores the rats 24 hours after reperfusion on a scale, which may include the following criteria:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push.

    • 3: Unidirectional circling.

    • 4: Longitudinal spinning or barreling.

    • 5: No spontaneous movement.

Cerebral Infarction and Brain Water Content Measurement
  • Infarct Volume (TTC Staining):

    • Euthanize the rat and rapidly remove the brain.

    • Coronally section the brain into 2 mm slices.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.

    • Fix the stained slices in 4% paraformaldehyde.

    • Healthy, viable tissue stains red, while the infarcted tissue appears white.

    • Quantify the infarct volume by image analysis.

  • Brain Water Content:

    • Separate the ischemic hemisphere of the brain.

    • Immediately weigh the tissue to get the wet weight.

    • Dry the tissue in an oven (e.g., at 100°C for 24 hours) and re-weigh to get the dry weight.

    • Calculate brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

TUNEL Assay for Apoptosis Detection
  • Purpose: To visualize and quantify apoptotic cells in brain tissue sections.

  • Procedure:

    • Fix brain tissue in 10% formalin and embed in paraffin.

    • Prepare 5 µm thick sections.

    • Dewax and rehydrate the sections.

    • Permeabilize the tissue with 0.1 M PBS containing 0.3% Triton X-100 for 30 minutes.

    • Perform staining using a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reagent kit according to the manufacturer's instructions (e.g., incubate for 1 hour at 37°C).

    • Counterstain nuclei with DAPI.

    • Visualize TUNEL-positive (apoptotic) cells using a fluorescence microscope.

In Vitro Oxidative Stress Model in HT22 Cells
  • Cell Line: Murine hippocampal HT22 cells.

  • Procedure:

    • Culture HT22 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Induce oxidative stress by adding a toxic concentration of tert-butyl hydroperoxide (t-BHP).

    • Incubate for a further 24 hours.

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximum protective effect against t-BHP-induced cell death.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key in vivo and in vitro experiments described.

In_Vivo_Workflow cluster_treatments Treatment Groups cluster_analysis Analysis Performed step_node step_node treatment_node treatment_node analysis_node analysis_node A 1. Animal Acclimation (Sprague-Dawley Rats) B 2. MCAO Surgery (2h Ischemia) A->B C 3. Reperfusion & Treatment B->C Sham Sham Control IR I/R + Vehicle GJ_Dose I/R + this compound D 4. Post-Reperfusion (24 hours) E 5. Behavioral Analysis (Neurological Scoring) D->E F 6. Tissue Collection (Brain) E->F G 7. Pathological & Biochemical Analysis F->G TTC Infarct Volume (TTC) Edema Brain Water Content TUNEL Apoptosis (TUNEL) WB Western Blot / ELISA Sham->D IR->D GJ_Dose->D

Caption: Experimental workflow for the in vivo MCAO/R model.

In_Vitro_Workflow step_node step_node treatment_node treatment_node analysis_node analysis_node A 1. Cell Culture (HT22 Hippocampal Cells) B 2. Cell Seeding (96-well plates) A->B C 3. Pre-treatment (this compound or Vehicle) B->C D 4. Stress Induction (Add t-BHP) C->D E 5. Incubation (24 hours) D->E F 6. Viability Assay (e.g., MTT Assay) E->F G 7. Data Analysis (Calculate EC50) F->G

Caption: Experimental workflow for the in vitro oxidative stress model.

Conclusion and Future Directions

The existing body of research strongly supports the neuroprotective properties of this compound, primarily demonstrated in a model of acute ischemic injury. Its ability to concurrently target inflammation, oxidative stress, and apoptosis through the modulation of the NF-κB and Nrf2 signaling pathways is a key therapeutic advantage. The quantitative data, though limited to preclinical models, shows a potent and dose-dependent effect.

For drug development professionals and scientists, this compound represents a promising lead compound. Future research should focus on:

  • Pharmacokinetics and Brain Penetrance: Determining the bioavailability of this compound in the central nervous system is critical.

  • Chronic Neurodegenerative Models: Evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's, Parkinson's, or Huntington's disease to assess its potential beyond acute injury.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and drug-like properties.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for potential clinical translation.

By pursuing these research avenues, the full therapeutic potential of this compound as a novel agent for combating neurodegenerative diseases can be elucidated.

The Role of Gomisin J in the Regulation of Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin J, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a significant bioactive compound with a wide array of pharmacological activities. Its therapeutic potential in anti-inflammatory, anti-cancer, and neuroprotective applications is largely attributed to its ability to modulate multiple critical intracellular signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its regulatory effects on key cascades including NF-κB, MAPK, Wnt/β-catenin, and PI3K/Akt. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of these complex interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a natural lignan derived from Schisandra chinensis, a plant with a long history in traditional medicine.[1] This compound is recognized for its diverse biological activities, including anti-hypertensive, hepatoprotective, and neuroprotective effects.[2] A growing body of evidence indicates that this compound exerts its effects by targeting and modulating a network of interconnected signaling pathways that are fundamental to cellular processes such as inflammation, proliferation, apoptosis, and metabolic regulation. Its ability to cross the blood-brain barrier further enhances its potential for treating central nervous system disorders.[2] This guide will dissect the molecular interactions of this compound with these pathways, providing a foundational understanding for future research and therapeutic development.

Regulation of Key Signaling Pathways by this compound

This compound's pleiotropic effects stem from its ability to interact with multiple signaling nodes. The following sections explore its role in several of the most critical pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response. It controls the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3] Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers.

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[2] Studies in lipopolysaccharide (LPS)-stimulated murine macrophages (Raw 264.7 cells) demonstrate that this compound can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[4][5] The mechanism involves the blockage of upstream signaling components that lead to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound inhibits the translocation of the active NF-κB dimer to the nucleus, thereby suppressing the expression of its target inflammatory genes.[5]

NF_kappa_B_Pathway This compound Inhibition of the NF-κB Pathway stimulus LPS receptor TLR4 stimulus->receptor Activates IKK IKK Complex receptor->IKK Activates inhibitor This compound inhibitor->IKK Inhibits pathway_node pathway_node outcome Inflammatory Gene Expression (iNOS, Cytokines) pIkBa p-IκBα IKK->pIkBa Phosphorylates IkBa_deg IκBα Degradation pIkBa->IkBa_deg NFkB NF-κB pIkBa->NFkB Releases translocation Nuclear Translocation NFkB->translocation IkBa IκBα NFkB_complex NF-κB/IκBα (Inactive) translocation->outcome Induces

This compound inhibits the LPS-induced NF-κB signaling pathway.

Table 1: Quantitative Data on the Effects of Schisandra Lignans on Inflammatory Markers

Parameter Cell Line Compound Concentration Result Reference
NO Production Raw 264.7 This compound Not specified Reduction [4]
Pro-inflammatory Cytokine mRNA Raw 264.7 This compound Not specified Reduction [4]

| IKKα Activation | HeLa | Gomisin N | Not specified | Suppression |[6] |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide range of cellular activities, including cell proliferation, differentiation, and apoptosis.[7] These kinases are activated in a tiered cascade and are central to the cellular response to external stressors, including inflammatory stimuli.

This compound modulates the MAPK pathway as a key part of its anti-inflammatory mechanism.[4][5] In LPS-stimulated macrophages, pre-treatment with this compound was found to block the phosphorylation, and thus activation, of p38, ERK1/2, and JNK.[4] By inhibiting these upstream kinases, this compound effectively shuts down the downstream signaling that contributes to the inflammatory response, complementing its effects on the NF-κB pathway.[5]

MAPK_Pathway This compound Inhibition of MAPK Signaling cluster_mapk MAPK Cascades stimulus LPS Upstream Upstream Kinases (e.g., TAK1) stimulus->Upstream inhibitor This compound p38 p-p38 inhibitor->p38 Blocks Phosphorylation ERK p-ERK1/2 inhibitor->ERK JNK p-JNK inhibitor->JNK pathway_node pathway_node outcome Inflammatory Response Upstream->p38 Phosphorylates Upstream->ERK Phosphorylates Upstream->JNK Phosphorylates p38->outcome Activate Transcription Factors ERK->outcome Activate Transcription Factors JNK->outcome Activate Transcription Factors

This compound blocks the phosphorylation of p38, ERK1/2, and JNK.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of various cancers, particularly colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and targeted for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription (e.g., Cyclin D1).

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[8] In HCT116 human colorectal cancer cells, this compound was shown to disrupt the interaction between β-catenin and its DNA binding partners, the TCF/LEF transcription factors.[8] This action prevents the transcription of Wnt target genes like Cyclin D1, leading to cell cycle arrest at the G0/G1 phase and inhibiting cancer cell proliferation.[8] Notably, this compound achieves this without altering the total protein expression of β-catenin itself.[8]

Wnt_Pathway This compound Inhibition of Wnt/β-catenin Signaling cluster_nucleus Nucleus stimulus Wnt receptor Frizzled/LRP5/6 stimulus->receptor Destruction Destruction Complex receptor->Destruction Inhibits inhibitor This compound TCF_LEF TCF/LEF inhibitor->TCF_LEF Disrupts interaction with β-catenin pathway_node pathway_node outcome Cell Proliferation & G1/S Transition bCat β-catenin Destruction->bCat Degrades bCat_nuc β-catenin bCat->bCat_nuc Accumulates & Translocates Target_Genes Target Genes (e.g., Cyclin D1) bCat_nuc->Target_Genes TCF_LEF->Target_Genes Target_Genes->outcome

This compound disrupts the β-catenin/TCF interaction in the nucleus.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling hub that promotes cell survival, growth, and proliferation. It is frequently overactive in cancer. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.

While direct studies on this compound are limited, research on the related compound Gomisin N provides strong evidence for the modulation of this pathway. Gomisin N inhibits the PI3K/Akt pathway in liver cancer cells, leading to reduced phosphorylation of PI3K and Akt (at Ser473).[9][10] This deactivation contributes to the induction of apoptosis. Furthermore, Gomisin N has been shown to suppress autophagy by activating the PI3K/Akt/mTOR pathway in the context of cerebral ischemia-reperfusion injury, showcasing a context-dependent regulation of this cascade.[11] Given the structural similarity, it is plausible that this compound engages this pathway similarly.

PI3K_Akt_Pathway This compound/N Inhibition of the PI3K/Akt Pathway stimulus Growth Factors receptor RTK stimulus->receptor PI3K PI3K receptor->PI3K inhibitor This compound/N inhibitor->PI3K Inhibits pathway_node pathway_node outcome Cell Survival & Growth PIP PIP2 -> PIP3 PI3K->PIP Akt Akt PIP->Akt pAkt p-Akt Akt->pAkt pAkt->outcome Inhibits Apoptosis Promotes Proliferation

This compound/N inhibits the PI3K/Akt survival pathway.

Experimental Protocols

The investigation of this compound's effects on signaling pathways relies on a suite of standard molecular biology techniques. Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Phosphorylation Analysis

Western blotting is the most common method for assessing the phosphorylation state of a protein.[12] It allows for the sensitive detection of changes in the levels of phosphorylated proteins (e.g., p-p38, p-Akt) relative to the total amount of that protein.

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a 1. Cell Culture & Treatment b 2. Cell Lysis a->b c 3. Protein Quantification b->c d 4. SDS-PAGE c->d e 5. Protein Transfer (to PVDF/NC Membrane) d->e f 6. Blocking e->f g 7. Primary Antibody (e.g., anti-p-Akt) f->g h 8. Secondary Antibody (HRP-conjugated) g->h i 9. Detection (Chemiluminescence) h->i

General workflow for Western Blot analysis.

Protocol:

  • Sample Preparation: Treat cells with this compound for the desired time and concentration, alongside appropriate controls (e.g., vehicle, positive stimulus).[13]

  • Cell Lysis: Aspirate media, wash cells with ice-cold 1X PBS, and lyse them by adding 1X SDS sample buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

  • Denaturation: Heat samples to 95–100°C for 5 minutes, then cool on ice.[11]

  • SDS-PAGE: Load 10-50 μg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) that recognizes the primary antibody, for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[13]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-p38) or a housekeeping protein (e.g., β-actin).[16]

Nitric Oxide (NO) Production Measurement (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant, serving as a quantitative indicator of NO production by cells like macrophages.[5]

Protocol:

  • Cell Seeding: Plate cells (e.g., Raw 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[17]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for an additional 24 hours.[17]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[17]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[5]

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[17]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[18]

  • Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Measurement: Gently mix and measure the absorbance at 570 nm using a microplate reader.[18] The intensity of the purple color is directly proportional to the number of viable cells.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.[9]

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[20]

  • Treatment: After 24 hours, pre-treat the cells with this compound before stimulating with an NF-κB activator such as TNF-α or PMA.[10]

  • Incubation: Incubate for an appropriate period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and add 1X passive lysis buffer to each well.[1]

  • Luminometry: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to inject the luciferase assay reagent and measure the firefly luminescence. Subsequently, inject a Stop & Glo® reagent to quench the firefly signal and measure the Renilla luminescence for normalization.[20]

  • Analysis: Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Conclusion

This compound is a pharmacologically active lignan that functions as a multi-target regulator of essential cellular signaling pathways. Its demonstrated ability to inhibit pro-inflammatory and pro-proliferative cascades, including NF-κB, MAPK, and Wnt/β-catenin, underscores its therapeutic potential for a range of diseases. By simultaneously modulating these interconnected networks, this compound can produce a robust and multifaceted biological response. The technical information and protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and to accelerate its development from a natural product into a potential clinical candidate. Future quantitative studies are necessary to fully elucidate its potency and selectivity across these various pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gomisin J from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a well-known traditional Chinese medicine, is a rich source of various bioactive compounds, with lignans being of significant interest due to their diverse pharmacological activities. Among these, Gomisin J has demonstrated potential anti-inflammatory, vasorelaxant, and anticancer effects.[1][2][3] This document provides a comprehensive overview of the extraction and purification protocols for this compound from the fruits of Schisandra chinensis, intended to aid researchers in its isolation for further study and drug development.

Extraction Methodologies

Several methods have been employed for the extraction of lignans from Schisandra chinensis. The choice of method can significantly impact the extraction efficiency and the profile of the extracted compounds. A summary of common extraction techniques is presented below.

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis
Extraction MethodSolventKey ParametersReported Lignan Yield/EfficiencyReference
Smashing Tissue Extraction (STE)75% EthanolVoltage: 180 V; Time: 60 s; Solid-to-Liquid Ratio: 1:1913.89 ± 0.014 mg/g (total of five lignans)[4]
Soxhlet ExtractionMethanolTime: 4 hoursGenerally considered time and solvent consuming
Supercritical Fluid Extraction (SFE)Supercritical CO₂ with ethanol as cosolventTemperature: 40-60°C; Pressure: 20-35 MPaEfficient for lignan extraction from seed oil[5]
Matrix Solid-Phase Dispersion (MSPD)Methanol (85%) as eluting solventDiol-functionalized silica as dispersantHigh extraction efficiency for multiple lignans[6]
Maceration80% EthanolRoom temperature, repeated extractionsEffective for initial large-scale extraction[7]
Supramolecular Solvent (SUPRAS)-Based ExtractionHexafluoroisopropanol in SUPRAS (35% v/v)Solid-to-liquid ratio: 20:1 mg/mL; Vortex time: 30 sRapid sample preparation for quantification[8]

Detailed Protocol: Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound, synthesized from various reported methods.[9]

Part 1: Extraction
  • Plant Material Preparation:

    • Obtain dried fruits of Schisandra chinensis.

    • Grind the fruits into a fine powder (e.g., 120 mesh) to increase the surface area for extraction.[4]

  • Solvent Extraction:

    • Macerate the powdered plant material with 80% aqueous ethanol at room temperature.[7] A solid-to-liquid ratio of 1:10 (w/v) is recommended.

    • Perform the extraction three times to ensure maximum recovery of the target compounds.

    • Combine the ethanolic extracts and concentrate them under reduced pressure at a temperature below 40°C to obtain a crude extract.

Part 2: Liquid-Liquid Partitioning
  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity. A typical sequence would be n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.[9]

    • Collect the ethyl acetate fraction and concentrate it to dryness.

Part 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate. The polarity should be gradually increased to separate the different lignans.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column.

    • Use methanol as the mobile phase to separate compounds based on their molecular size and polarity.

  • Preparative HPLC (Optional):

    • For obtaining high-purity this compound, a final purification step using preparative HPLC may be necessary.

    • The conditions for preparative HPLC will need to be optimized based on the results from analytical HPLC.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for the identification and quantification of this compound.

Table 2: Typical HPLC Conditions for Lignan Analysis
ParameterConditionReference
Column C18 (e.g., Agela Venusil C18 Plus, 4.6 x 100 mm, 3 µm)[10]
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid[4][10]
Gradient Elution A typical gradient could be a linear increase in the organic phase (B) over time to separate multiple lignans. For example: 40-55% B (0-10 min), 55-68% B (10-20 min), etc.[4]
Flow Rate 0.8 - 1.0 mL/min[4][10]
Detection UV at 225 nm or MS/MS in Multiple Reaction Monitoring (MRM) mode[4][10]
Column Temperature 35°C[4]

Visualized Workflows and Pathways

Diagram 1: General Workflow for this compound Extraction and Purification

Gomisin_J_Extraction_Workflow start Dried Schisandra chinensis Fruits powder Grinding to Powder start->powder extraction Maceration with 80% Ethanol powder->extraction partitioning Liquid-Liquid Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc Fraction sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC (Optional) sephadex->hplc end Purified this compound hplc->end

Caption: Workflow for this compound isolation.

Diagram 2: Signaling Pathways Modulated by this compound

Gomisin_J_Signaling_Pathways gomisin_j This compound enos eNOS Activation gomisin_j->enos ampk AMPK Pathway Activation gomisin_j->ampk fetuin_a Fetuin-A Inhibition gomisin_j->fetuin_a nf_kb NF-κB Inhibition gomisin_j->nf_kb nrf2_ho1 Nrf2/HO-1 Activation gomisin_j->nrf2_ho1 vasodilation Vasodilation enos->vasodilation lipid_metabolism Lipid Metabolism Regulation ampk->lipid_metabolism anti_inflammatory Anti-inflammatory Effects fetuin_a->anti_inflammatory nf_kb->anti_inflammatory antioxidant Antioxidant Capacity nrf2_ho1->antioxidant

Caption: Signaling pathways affected by this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from Schisandra chinensis. The selection of the most appropriate extraction and purification strategy will depend on the specific research goals, available equipment, and desired purity of the final compound. The analytical methods outlined will be crucial for the identification and quantification of this compound throughout the process. The diverse biological activities of this compound, mediated through various signaling pathways, make it a promising candidate for further pharmacological investigation and drug development.[11]

References

Application Note: Quantification of Gomisin J using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin J is a bioactive lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine. Due to its potential therapeutic properties, including hepatoprotective and neuroprotective effects, accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterSpecification
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL). A study has shown excellent linearity for this compound in the range of 5.20-31.20 μg/mL.

  • Accurately weigh 1.0 g of powdered Schisandra chinensis fruit into a centrifuge tube.

  • Add 25 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.

ParameterResult
Linearity (Range) 5.20 - 31.20 µg/mL with a correlation coefficient (r²) ≥ 0.9995
Accuracy (Recovery) 97.74% to 102.71%
Precision - Repeatability (Intra-day): RSD ≤ 2%- Intermediate Precision (Inter-day): RSD ≤ 2%
Limit of Detection (LOD) ~0.1 µg/mL (Estimated based on a signal-to-noise ratio of 3:1)
Limit of Quantification (LOQ) ~0.3 µg/mL (Estimated based on a signal-to-noise ratio of 10:1)
Specificity The method is specific for this compound, with no interference from other components in the matrix.
Robustness The method is robust against small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Results and Discussion

A representative chromatogram should show a well-resolved peak for this compound at a specific retention time. The quantification of this compound in unknown samples is performed by constructing a calibration curve from the peak areas of the calibration standards.

Table 2: Typical Gradient Elution Program

Time (min)% Water (A)% Acetonitrile (B)
0.06040
15.04060
25.02080
30.02080
30.16040
35.06040

Experimental Workflow and Logical Relationships

GomisinJ_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Sample Plant Material (e.g., Schisandra chinensis) Extraction Extraction with Methanol Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Cal_Standards Calibration Standards Dilution->Cal_Standards HPLC HPLC Injection Filtration->HPLC Cal_Standards->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Plotting Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship GomisinJ This compound Technique Analytical Technique (HPLC-UV) GomisinJ->Technique is analyzed by Source Source (Schisandra chinensis) Source->GomisinJ contains Application Application (Quantification) Technique->Application enables QC Quality Control Application->QC Research Pharmacokinetic Studies Application->Research

Caption: Logical relationship of this compound analysis.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, and reliable for the quantification of this compound in Schisandra chinensis. The method is validated according to ICH guidelines and is suitable for routine quality control and research purposes. The provided protocols and validation data demonstrate the robustness and suitability of this method for its intended application.

Application Note: High-Throughput Identification of Gomisin J Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin J, a bioactive lignan isolated from Schisandra chinensis, has demonstrated a range of pharmacological activities, making it a compound of interest in drug development. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the identification of this compound metabolites in biological matrices using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is designed for high-throughput analysis in preclinical research settings.

Introduction

This compound is a dibenzocyclooctadiene lignan that contributes to the therapeutic effects of Schisandra chinensis, a plant widely used in traditional medicine. As with any xenobiotic, the biotransformation of this compound can significantly impact its pharmacokinetic profile and biological activity. The primary metabolic pathways for lignans, including this compound, involve oxidation, hydroxylation, and methylation, leading to the formation of various metabolites that are excreted in urine, feces, and bile. This application note details a comprehensive LC-MS/MS methodology for the qualitative identification of these metabolites in various biological samples.

Predicted Metabolic Pathways of this compound

The metabolism of lignans from Schisandra chinensis, including this compound, primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. Based on existing literature, the main metabolic transformations for this compound are predicted to be methylation, hydroxylation, and oxidation.

GomisinJ_Metabolism cluster_phase1 Phase I Metabolism GomisinJ This compound GomisinJ->Metabolites Hydroxylated Hydroxylated Metabolites Metabolites->Hydroxylated Hydroxylation Methylated Methylated Metabolites Metabolites->Methylated Methylation Oxidized Oxidized Metabolites Metabolites->Oxidized Oxidation Conjugated Conjugated Metabolites (Excreted) Hydroxylated->Conjugated Phase II Conjugation (Glucuronidation, Sulfation) Methylated->Conjugated Oxidized->Conjugated

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the identification of this compound metabolites.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine sample at 13,000 rpm for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:1 with the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis. For more concentrated urine samples, a larger dilution factor may be necessary.

Feces Sample Preparation (Homogenization and Extraction)

  • Lyophilize fecal samples to obtain a dry weight.

  • Homogenize the dried feces to a fine powder.

  • To 100 mg of homogenized feces, add 1 mL of methanol.

  • Vortex for 5 minutes, followed by sonication for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pool the supernatants and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase, vortex, and centrifuge.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound and its metabolites. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes, followed by a 5-minute re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan followed by data-dependent MS/MS
Full Scan Range m/z 100-1000
Collision Gas Nitrogen or Argon
Collision Energy Ramped (e.g., 20-40 eV)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

Data Presentation

The identification of metabolites is based on the accurate mass measurement of the precursor ion and the fragmentation pattern in the MS/MS spectrum. The primary metabolic transformations of this compound are expected to be hydroxylation (+16 Da) and methylation (+14 Da).

Table 3: Predicted Metabolites of this compound

Metabolite TypeMolecular FormulaTheoretical [M+H]⁺ (m/z)Observed Concentration
This compound (Parent)C₂₃H₂₈O₆401.1964To Be Determined
Hydroxylated this compoundC₂₃H₂₈O₇417.1913Not Available
Dihydroxylated this compoundC₂₃H₂₈O₈433.1862Not Available
Methylated this compoundC₂₄H₃₀O₆415.2121Not Available
Hydroxylated and Methylated this compoundC₂₄H₃₀O₇431.2070Not Available

Concentration data for this compound metabolites is not currently available in the cited literature. The table provides a framework for quantitative analysis upon the development of appropriate analytical standards.

Experimental Workflow and Logic

The overall workflow for the identification of this compound metabolites is a systematic process from sample collection to data analysis.

GomisinJ_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Prep Sample Preparation (Extraction/Precipitation) Plasma->Prep Urine Urine Urine->Prep Feces Feces Feces->Prep LC Liquid Chromatography (Separation) Prep->LC MS Mass Spectrometry (Full Scan MS) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Peak Peak Detection & Alignment MSMS->Peak Metabolite Metabolite Identification (Accurate Mass & Fragmentation) Peak->Metabolite Pathway Metabolic Pathway Confirmation Metabolite->Pathway

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the identification of this compound metabolites in various biological matrices. This protocol, combined with the predicted metabolic pathways, offers a solid foundation for researchers and drug development professionals to investigate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Further studies are warranted to synthesize authentic standards of the predicted metabolites to enable full quantitative analysis and to further elucidate the pharmacological and toxicological profiles of these biotransformation products.

Application Note and Protocol for Assessing Gomisin J's Effect on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin J, a lignan isolated from Schisandra chinensis, has demonstrated significant pharmacological activities, including the modulation of nitric oxide (NO) production.[1][2] Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes, from vasodilation to immune responses. The effect of this compound on NO production is context-dependent: it inhibits inducible nitric oxide synthase (iNOS) in inflammatory conditions, thereby reducing NO levels, while it can activate endothelial nitric oxide synthase (eNOS) to increase NO production in endothelial cells.[1][2] This dual activity makes this compound a compound of interest for therapeutic development.

This document provides detailed protocols for assessing the effects of this compound on NO production in both inflammatory and endothelial contexts.

Data Presentation

The following tables summarize key quantitative data related to the experimental protocols.

Table 1: Reagent and Compound Concentrations

Reagent/CompoundCell TypeRecommended Concentration RangePurpose
This compoundRAW 264.7 Macrophages10 - 50 µMTest compound for inhibition of NO production
This compoundHuman Endothelial Cells1 - 30 µg/mlTest compound for activation of NO production
Lipopolysaccharide (LPS)RAW 264.7 Macrophages1 µg/mLInducer of iNOS and NO production
L-NAMEHuman Endothelial CellsVaries (e.g., 100 µM)Inhibitor of nitric oxide synthase

Table 2: Summary of Experimental Conditions

ParameterExperiment 1: Inhibition of NO ProductionExperiment 2: Activation of NO Production
Cell Line RAW 264.7 Murine MacrophagesHuman Umbilical Vein Endothelial Cells (HUVECs) or similar
Stimulus Lipopolysaccharide (LPS)None (basal) or specific agonist (e.g., VEGF)
This compound Treatment Pre-treatment before LPS stimulationDirect treatment
Primary Endpoint Nitrite concentration in cell culture supernatantNitrite concentration in cell culture supernatant
Assay Method Griess AssayGriess Assay

Experimental Protocols

Protocol 1: Assessing the Inhibitory Effect of this compound on Nitric Oxide Production in Macrophages

This protocol details the methodology to evaluate this compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 25, 50 µM) in cell culture medium.

    • Remove the old medium from the cells and pre-treat them with varying concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • LPS Stimulation:

    • After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

    • Include a negative control group of cells treated with neither this compound nor LPS, and a positive control group treated with LPS only.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[3]

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

    • Add 100 µL of Griess reagent to each well containing the supernatant and standards.[3]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production by this compound relative to the LPS-only treated cells.

Protocol 2: Assessing the Activating Effect of this compound on Nitric Oxide Production in Endothelial Cells

This protocol is designed to evaluate the potential of this compound to stimulate NO production in human endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line

  • Endothelial Cell Growth Medium (EGM)

  • This compound

  • L-NAME (NOS inhibitor)

  • Griess Reagent System

  • Sodium Nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture HUVECs in EGM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate and grow until they form a confluent monolayer.

  • This compound Treatment:

    • Prepare dilutions of this compound in EGM at the desired concentrations (e.g., 1-30 µg/ml).[2]

    • Replace the medium in the wells with the this compound-containing medium.

    • Include a vehicle control and a positive control with a known eNOS activator if available.

    • To confirm the role of NOS, include a set of wells pre-treated with L-NAME before adding this compound.

    • Incubate for a suitable time period (e.g., 30 minutes to 24 hours) to assess both acute and prolonged effects.

  • Nitric Oxide Measurement (Griess Assay):

    • Follow the same procedure for the Griess assay as described in Protocol 1 (steps 4 and 5).

  • Data Analysis:

    • Quantify the amount of nitrite produced in response to this compound treatment.

    • Compare the NO levels in this compound-treated cells to the vehicle control to determine the stimulatory effect.

    • Assess the reduction in NO production in the presence of L-NAME to confirm the involvement of NOS.

Mandatory Visualizations

Signaling Pathways

GomisinJ_Signaling cluster_inflammatory Inflammatory Response (e.g., Macrophages) cluster_endothelial Endothelial Cells LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB GomisinJ_Inhibit This compound (Inhibition) GomisinJ_Inhibit->MAPK blocks phosphorylation GomisinJ_Inhibit->NFkB inhibits activation MAPK->NFkB iNOS iNOS NFkB->iNOS NO_inflammatory Nitric Oxide (Inflammatory Response) iNOS->NO_inflammatory GomisinJ_Activate This compound (Activation) eNOS_activation PI3K/Akt Ca²⁺ signaling GomisinJ_Activate->eNOS_activation eNOS eNOS eNOS_activation->eNOS activates NO_vasodilation Nitric Oxide (Vasodilation) eNOS->NO_vasodilation

Caption: this compound's dual signaling pathways in modulating nitric oxide production.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (RAW 264.7 or HUVEC) start->cell_culture treatment This compound Treatment (with/without LPS/L-NAME) cell_culture->treatment incubation Incubation (24 hours) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay supernatant_collection->griess_assay absorbance Measure Absorbance (540 nm) griess_assay->absorbance data_analysis Data Analysis absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound's effect on nitric oxide.

References

Troubleshooting & Optimization

Gomisin J Stability and Degradation Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of Gomisin J.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a lignan compound isolated from the plant Schisandra chinensis.[1][2] Lignans are a class of natural products known for their diverse pharmacological activities.[3] The stability of this compound is a critical quality attribute as its degradation can lead to a loss of potency and the formation of potentially harmful impurities. Understanding its stability profile is essential for the development of safe and effective pharmaceutical products.

Q2: Under what conditions is this compound expected to be unstable?

A2: Based on the general stability of related lignan compounds, this compound may be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[4][5] The presence of hydroxyl and methoxy functional groups in its structure suggests potential sites for oxidation and hydrolysis.

Q3: What are the initial steps for developing a stability-indicating method for this compound?

A3: The first step is to develop a robust analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate this compound from its potential degradation products.[1][3][6] This involves selecting an appropriate column, mobile phase, and detector. The method must then be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[2]

Q4: How can I identify the degradation products of this compound?

A4: Identification of degradation products typically involves the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[7][8][9] By comparing the mass spectra of the degradation products with that of the parent this compound molecule, structural elucidation can be performed. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for major degradation products.[7][10]

Troubleshooting Guides

Issue 1: Poor separation between this compound and its degradation products in HPLC.
  • Possible Cause 1: Inappropriate HPLC column.

    • Troubleshooting: Ensure the column chemistry (e.g., C18, C8) is suitable for separating compounds with the polarity of this compound and its likely degradants. Consider using a column with a different selectivity or a smaller particle size for higher resolution.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting: Methodically adjust the mobile phase composition. This could involve changing the organic modifier (e.g., acetonitrile to methanol), altering the pH of the aqueous phase, or modifying the gradient slope in a gradient elution method.[1][3]

  • Possible Cause 3: Inadequate method development.

    • Troubleshooting: Perform a systematic method development study. This could involve screening different columns and mobile phases. Employing a "Quality by Design" (QbD) approach can help in developing a robust method.[2]

Issue 2: No significant degradation of this compound is observed under stress conditions.
  • Possible Cause 1: Stress conditions are too mild.

    • Troubleshooting: Increase the severity of the stress conditions. For hydrolytic studies, this could mean using higher concentrations of acid or base (e.g., 0.1 M to 1 M HCl or NaOH) or increasing the temperature.[4][11] For photostability, ensure the light exposure meets ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][12]

  • Possible Cause 2: this compound is inherently stable under the tested conditions.

    • Troubleshooting: While lignans are generally stable, if no degradation is observed under reasonably harsh conditions, it indicates good intrinsic stability.[11] Document these findings as part of the stability profile. The study can be concluded if no degradation is seen after exposure to more severe conditions than those in accelerated stability protocols.[13]

Issue 3: Excessive degradation of this compound, making it difficult to track degradation pathways.
  • Possible Cause 1: Stress conditions are too harsh.

    • Troubleshooting: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to observe the primary degradation products.[14]

  • Possible Cause 2: High reactivity of this compound.

    • Troubleshooting: If the molecule is highly reactive, use a time-course study with multiple sampling points at early time intervals to capture the formation of initial degradation products before they degrade further.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.[4][14]

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature and sample at specified intervals (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the samples with 0.1 M hydrochloric acid and dilute for analysis.[4][14]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and sample at specified intervals (e.g., 2, 4, 8, 24 hours). Dilute the samples with the mobile phase for analysis.[11]

  • Photolytic Degradation: Expose a solution of this compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][12] A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 1 week). Also, reflux a solution of this compound in a neutral solvent (e.g., water or mobile phase) at 60°C.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at an appropriate wavelength (determined by UV scan of this compound).

  • Column Temperature: 30°C

Data Presentation

The following tables present hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% Total DegradationNumber of Degradation Products
0.1 M HCl24 h85.214.82
0.1 M NaOH4 h89.710.31
3% H₂O₂24 h92.57.53
Photolytic (Solution)-95.14.92
Thermal (Solid, 80°C)7 days98.31.71

Table 2: Purity and Assay Data from a Hypothetical Stability Study of a this compound Formulation

Stability ConditionTime PointAssay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)
25°C / 60% RH0 Months100.2< 0.05< 0.050.12
3 Months99.80.080.060.25
6 Months99.50.120.090.38
40°C / 75% RH0 Months100.2< 0.05< 0.050.12
3 Months98.70.250.180.65
6 Months97.40.450.321.15

Visualizations

The following diagrams illustrate key workflows and pathways relevant to this compound research.

GomisinJ_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_outcome Outcomes GomisinJ This compound (Bulk or Formulation) Stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) GomisinJ->Stress HPLC Stability-Indicating HPLC Method Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS Stability_Profile Stability Profile Established HPLC->Stability_Profile NMR NMR for Structure Elucidation LCMS->NMR Deg_Products Degradation Products Identified NMR->Deg_Products Deg_Pathway Degradation Pathway Elucidated Deg_Products->Deg_Pathway

Caption: Experimental workflow for this compound stability testing and degradation product analysis.

GomisinJ_Signaling_Pathway cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_cardiovascular Cardiovascular Effects GomisinJ This compound NFkB NF-κB Pathway GomisinJ->NFkB inhibits Nrf2 Nrf2/HO-1 Pathway GomisinJ->Nrf2 activates eNOS eNOS Activation GomisinJ->eNOS activates TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 ROS Reactive Oxygen Species (ROS) Nrf2->ROS inhibition NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathways modulated by this compound.

References

Technical Support Center: Gomisin J Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gomisin J. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. It is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It can modulate several key signaling pathways.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is a common practice.

Q3: How should this compound stock solutions be stored to ensure stability?

Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light to prevent potential photodegradation. For long-term storage, use glass vials with Teflon-lined screw caps to prevent solvent evaporation.

Q4: At what concentrations does this compound typically show biological activity in vitro?

The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. Generally, concentrations ranging from 1 µM to 50 µM are reported to have biological effects in various cancer cell lines.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q5: Is there known variability in the effects of this compound across different cell lines?

Yes, the cytotoxic and signaling effects of this compound can be cell-line dependent. For example, in breast cancer cell lines, this compound has been shown to induce necroptosis in apoptosis-resistant MCF7 cells, while primarily inducing apoptosis in MDA-MB-231 cells.[1][2] This highlights the importance of understanding the genetic background and signaling pathways of the cell lines being used.

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Effect of this compound
Potential Cause Troubleshooting Steps
Compound Quality and Purity Verify Purity: Whenever possible, obtain a certificate of analysis (CoA) for your batch of this compound to confirm its purity. Consider having the purity independently verified by HPLC if results are consistently unexpected. Batch-to-Batch Variability: Be aware that as a natural product, there can be variability between different batches. If you switch to a new batch, it is advisable to re-run key experiments to ensure consistency.
Stock Solution Issues Improper Storage: Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to degradation. Prepare small, single-use aliquots of your stock solution and store them at -80°C. Solvent Evaporation: Ensure that storage vials are tightly sealed to prevent solvent evaporation, which would inadvertently increase the stock concentration. Precipitation: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve the compound completely before making dilutions.
Experimental Conditions Solubility in Media: this compound is hydrophobic. When diluting the DMSO stock into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all experimental and control groups. Interaction with Serum: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. If you observe a diminished effect in the presence of serum, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cells. Cell Density: The number of cells plated can influence the apparent potency of a compound. Standardize your cell seeding density for all experiments.
Cell Line-Specific Factors Resistant Cell Lines: Your cell line may be inherently resistant to the effects of this compound. This could be due to various factors, such as the expression of drug efflux pumps or alterations in the target signaling pathways. Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.
Issue 2: Higher-Than-Expected Cytotoxicity or Off-Target Effects
Potential Cause Troubleshooting Steps
Incorrect Concentration Verify Calculations: Double-check all calculations for stock solution preparation and dilutions. DMSO Toxicity: Ensure the final concentration of the vehicle (DMSO) is not causing cytotoxicity. Run a vehicle-only control at the same final concentration used in your experimental wells.
Compound Instability/Degradation Photodegradation: this compound, like many complex organic molecules, may be sensitive to light. Protect stock solutions and experimental plates from direct light exposure. Degradation in Media: The stability of this compound in cell culture media over long incubation periods (e.g., 48-72 hours) may be a factor. Consider refreshing the media with a new dose of this compound for longer experiments.
Contamination Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination.

Data Summary Tables

Table 1: Reported In Vitro Effective Concentrations of this compound

Cell LineAssayEffective ConcentrationReference
MCF7 (Breast Cancer)Cytotoxicity1-30 µg/mL[1][2]
MDA-MB-231 (Breast Cancer)Cytotoxicity1-30 µg/mL[1][2]
HCT116 (Colon Cancer)Wnt/β-catenin InhibitionNot specified
HepG2 (Liver Cancer)Lipid Accumulation10-40 µM[3]
HT22 (Hippocampal Cells)Protection from Oxidative DamageEC50: 43.3 ± 2.3 µM[4]
RAW 264.7 (Macrophages)Anti-inflammatory (NO reduction)20 µM

Table 2: Solubility and Storage of this compound

ParameterInformation
Solubility Soluble in DMSO (e.g., 30 mg/mL) and Ethanol (e.g., 30 mg/mL).
Storage of Solid Store at 4°C, protected from light.
Storage of Stock Solution Store at -20°C or -80°C in single-use aliquots. Protect from light.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound (solid powder)

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes or glass vials with Teflon-lined caps

    • Calibrated pipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Add the calculated volume of sterile DMSO to the vial of this compound.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.

    • Aliquot the stock solution into single-use, light-protecting tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and batch number.

    • Store the aliquots at -80°C.

Protocol 2: Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

  • Materials:

    • Adherent cells in culture

    • 96-well cell culture plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

    • At the end of the incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Gomisin_J_Troubleshooting_Workflow cluster_checks Initial Checks cluster_compound Compound Issues cluster_cells Cellular Factors cluster_protocol Protocol Issues start Inconsistent Experimental Results compound_check Compound & Stock Solution Integrity start->compound_check Check cell_check Cell Culture Conditions start->cell_check Check protocol_check Experimental Protocol Review start->protocol_check Check purity Purity/Batch Variation compound_check->purity storage Improper Storage compound_check->storage solubility Solubility/Precipitation compound_check->solubility health Cell Health & Passage cell_check->health resistance Cell Line Resistance cell_check->resistance serum Serum Interaction cell_check->serum concentration Incorrect Concentration protocol_check->concentration incubation Incubation Time protocol_check->incubation vehicle Vehicle Control protocol_check->vehicle end_node Consistent Results purity->end_node Optimize storage->end_node Optimize solubility->end_node Optimize health->end_node Optimize resistance->end_node Optimize serum->end_node Optimize concentration->end_node Optimize incubation->end_node Optimize vehicle->end_node Optimize

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Gomisin_J_Signaling_Pathways cluster_pro_survival Pro-Survival / Pro-Inflammatory Pathways (Inhibition) cluster_protective Protective / Vasodilatory Pathways (Activation) Gomisin_J This compound Wnt Wnt/β-catenin Gomisin_J->Wnt Inhibits NFkB NF-κB Gomisin_J->NFkB Inhibits eNOS eNOS Gomisin_J->eNOS Activates AMPK AMPK Gomisin_J->AMPK Activates Nrf2 Nrf2/HO-1 Gomisin_J->Nrf2 Activates Proliferation Proliferation Wnt->Proliferation Drives Inflammation Inflammation NFkB->Inflammation Drives Vasodilation Vasodilation eNOS->Vasodilation Promotes Lipid_Metabolism Lipid_Metabolism AMPK->Lipid_Metabolism Regulates Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Induces

Caption: Overview of major signaling pathways modulated by this compound.

References

Validation & Comparative

Comparative Analysis of Anticancer Properties: Gomisin J vs. Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Gomisin J and Schisandrin B, two prominent dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention in oncological research. Both compounds have demonstrated notable anticancer activities across a spectrum of cancer cell lines. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to aid researchers and professionals in the field of drug development.

Data Presentation: A Head-to-Head Comparison

The anticancer efficacy of this compound and Schisandrin B has been evaluated in numerous studies. The following tables summarize their cytotoxic effects and mechanisms of action.

Table 1: Cytotoxicity (IC50 Values) of this compound and Schisandrin B in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 ValueCitation
This compound MCF7Breast Cancer<10 µg/ml[1][2]
MDA-MB-231Breast Cancer<10 µg/ml[1][2]
Various (13 lines)MultipleStrong cytotoxic effect[1][2]
Schisandrin B HCT-116Colorectal Cancer75 µM[3]
A549Lung Cancer12.5 - 50 µM (48h)[4]
S180SarcomaNot specified[5]
4T1Breast CancerNot specified[5]
MDA-MB-231Triple Negative Breast CancerNot specified[6]
BT-549Triple Negative Breast CancerNot specified[6]
MDA-MB-468Triple Negative Breast CancerNot specified[6]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Table 2: Comparative Mechanism of Anticancer Action

FeatureThis compoundSchisandrin BCitations
Primary Mechanism Induction of Apoptosis and NecroptosisInduction of Apoptosis and Cell Cycle Arrest[1][2][7][8][9]
Apoptosis Induction Induces mitochondrial apoptosis, upregulates Cyto-c and cleaved Caspase-3.Triggers apoptosis by upregulating Bax and cleaved Caspases-3 and -9, while downregulating Bcl-2. Also linked to the CHOP signaling pathway.[7][8][9][10][11][12]
Cell Cycle Arrest Induces G1 phase arrest.Induces G0/G1 phase arrest.[4][13][14]
Key Molecular Targets HKII (Hexokinase II), VDAC, STAT1.Cyclin D1, CDK4, CDK6, p53, p21, STAT3, CXCL2/ERK/DUSP11 axis.[3][4][6][8][9][11][13]
Other Effects Suppresses glycolysis, enhances TRAIL-induced apoptosis.Inhibits cell migration and invasion.[9][11][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are foundational for assessing the anticancer properties of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] It is based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.[16][18]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solvent (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Microplate reader

Procedure (for Adherent Cells):

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Schisandrin B) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically seen in late apoptosis and necrosis.[19][20]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the test compound for a specified time. Harvest both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[21]

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[22] PI is a fluorescent dye that intercalates into the DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[23]

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with RNase A in PBS)[23][24]

  • Ice-cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with the test compound.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[23]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks at this stage).[23][24]

  • Washing: Centrifuge the fixed cells (at a higher speed than live cells) for 5 minutes and wash twice with PBS.[23]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate.[24]

  • PI Staining: Add 400 µL of PI staining solution and mix well. Incubate at room temperature for 5-10 minutes.[23]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events. Use a linear scale for PI analysis and gate out doublets and clumps.[24] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in the anticancer activity of this compound and Schisandrin B.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_facs Flow Cytometry Analysis cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, MCF7) Treatment Cell Treatment (Dose & Time Dependent) CellCulture->Treatment CompoundPrep Compound Preparation (this compound / Schisandrin B) CompoundPrep->Treatment MTT MTT Assay (Viability / IC50) Treatment->MTT FACS Flow Cytometry Treatment->FACS Data Data Interpretation & Comparison MTT->Data Apoptosis Apoptosis Assay (Annexin V/PI) FACS->Apoptosis CellCycle Cell Cycle Assay (PI Staining) FACS->CellCycle Apoptosis->Data CellCycle->Data

Caption: Experimental workflow for comparing anticancer compounds.

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Compound This compound / Schisandrin B Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound and Schisandrin B.

Cell_Cycle_Arrest cluster_G1 G1 Phase Regulation Compound This compound / Schisandrin B p53 p53 Compound->p53 Upregulates CyclinD Cyclin D1 Compound->CyclinD Downregulates CDK46 CDK4/6 Compound->CDK46 Downregulates Arrest G0/G1 Arrest Compound->Arrest p21 p21 p53->p21 p21->CDK46 p21->Arrest CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F S_Phase S Phase Entry E2F->S_Phase

Caption: G0/G1 cell cycle arrest mechanism.

Comparative Analysis

Both this compound and Schisandrin B demonstrate significant anticancer potential, primarily by inducing programmed cell death and halting the cell cycle.

Potency and Specificity: Based on the available data, this compound shows a strong cytotoxic effect on breast cancer cell lines (MCF7 and MDA-MB-231) at concentrations below 10 µg/ml.[1][2] It has also shown broad applicability against a panel of 13 different cancer cell lines.[1][2] Schisandrin B's efficacy is well-documented against colon and lung cancer, with IC50 values in the micromolar range.[3][4] For instance, it inhibits HCT-116 colon cancer cells with an IC50 of 75 µM and A549 lung cancer cells at concentrations between 12.5 and 50 µM.[3][4] A notable aspect of Schisandrin B is its activity against aggressive triple-negative breast cancer (TNBC) cells.[6]

Mechanistic Similarities and Differences: The core anticancer strategies of both compounds overlap significantly. Both induce apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and the subsequent activation of the caspase cascade.[8][9][11]

A key difference lies in this compound's ability to induce necroptosis, a form of programmed necrosis. This is particularly relevant for cancer cells that have developed resistance to apoptosis, suggesting this compound may have an advantage in treating refractory tumors.[2]

In terms of cell cycle regulation, both compounds effectively induce arrest in the G0/G1 phase.[4][14] Schisandrin B achieves this by downregulating key G1 phase proteins like Cyclin D1, CDK4, and CDK6, while upregulating tumor suppressors p53 and p21.[4][11]

Furthermore, their impact on cellular signaling diverges. Schisandrin B has been shown to inhibit the STAT3 and CXCL2/ERK/DUSP11 signaling pathways, which are crucial for tumor growth and metastasis.[3][6] this compound, on the other hand, inhibits glioma progression by suppressing glycolysis through the reduction of hexokinase II (HKII).[9]

Conclusion

This compound and Schisandrin B are potent natural compounds with multifaceted anticancer activities.

  • Schisandrin B has been extensively studied, with its mechanisms of apoptosis and G0/G1 cell cycle arrest well-characterized across various cancer types, including colon, lung, and triple-negative breast cancer.[4][6][7][8] Its inhibition of key signaling pathways like STAT3 makes it a promising candidate for targeted therapy.[6]

  • This compound exhibits broad and potent cytotoxicity. Its unique ability to induce both apoptosis and necroptosis presents a dual-pronged attack that could be effective against apoptosis-resistant cancers.[1][2] Its role in inhibiting tumor glycolysis highlights an alternative metabolic-based therapeutic strategy.[9]

References

The Synergistic Potential of Gomisin J in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin J, a lignan isolated from the fruit of Schisandra chinensis, has garnered attention for its potential anticancer properties. While research has established its ability to inhibit cancer cell growth and induce cell death through apoptosis and necroptosis, its synergistic effects when combined with conventional chemotherapy drugs present a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance.[1][2][3] This guide provides a comparative overview of the synergistic potential of this compound with chemotherapy, drawing upon experimental data from studies on closely related lignans from Schisandra chinensis and the whole plant extract.

Synergistic Effects with Chemotherapy Drugs: A Comparative Analysis

Direct experimental data on the synergistic effects of isolated this compound with specific chemotherapy drugs is limited in publicly available literature. However, studies on other lignans from Schisandra chinensis, such as Gomisin A and Schisandrin B, as well as extracts from the plant, provide strong evidence for the potential of this compound to enhance the efficacy of cytotoxic drugs.

Comparison with Doxorubicin

Studies on other natural compounds have demonstrated synergistic effects with doxorubicin. For instance, the combination of doxorubicin with the lignan arctigenin in MDA-MB-231 breast cancer cells resulted in enhanced cytotoxicity. This was associated with increased doxorubicin uptake and suppression of the multidrug resistance-associated protein 1 (MRP1). While not directly on this compound, this provides a model for potential synergistic mechanisms.

Comparison with Cisplatin

A study on Schisandra chinensis seed extract, which contains a variety of lignans including this compound, demonstrated a significant increase in the cytotoxic effect of cisplatin in osteosarcoma cells. The combination led to increased apoptosis and enhanced cisplatin sensitivity, potentially through the modulation of P-glycoprotein expression.[4]

Comparison with Paclitaxel

A study on Gomisin A, a structurally similar lignan to this compound, revealed its ability to enhance the antitumor effect of paclitaxel in ovarian cancer cell lines (SKOV3 and A2780). The combination of Gomisin A with paclitaxel resulted in a significant increase in the inhibition of cancer cell proliferation compared to paclitaxel alone.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on Schisandra chinensis lignans and extracts in combination with chemotherapy drugs. It is important to note that this data is not directly from studies on this compound but on related compounds, offering a comparative perspective.

Lignan/ExtractChemotherapy DrugCancer Cell LineKey FindingsReference
Schisandra chinensis Seed ExtractCisplatinOsteosarcoma cellsSignificant increase in apoptosis and cisplatin sensitivity.[4][4]
Gomisin APaclitaxelSKOV3 and A2780 (Ovarian Cancer)Significantly increased inhibition rates compared to paclitaxel alone.[5][6][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on related Schisandra chinensis lignans, which can serve as a reference for designing similar studies with this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., SKOV3, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the chemotherapy drug (e.g., paclitaxel), the Schisandra lignan (e.g., Gomisin A), or a combination of both for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the compounds of interest as described above.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins involved in apoptosis or drug resistance pathways) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows involved in the synergistic effects of Schisandra lignans with chemotherapy.

Synergy_Pathway cluster_drug Drug Combination cluster_cell Cancer Cell GomisinJ This compound MDR Multidrug Resistance (e.g., P-glycoprotein) GomisinJ->MDR Inhibits Apoptosis Apoptosis Pathway GomisinJ->Apoptosis Potentiates ChemoDrug Chemotherapy Drug (e.g., Doxorubicin, Cisplatin, Paclitaxel) ChemoDrug->Apoptosis Induces MDR->ChemoDrug Effluxes CellDeath Cell Death Apoptosis->CellDeath Leads to

Caption: Potential mechanism of this compound synergy with chemotherapy.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: This compound + Chemotherapy Drug start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein end End: Data Analysis & Interpretation viability->end apoptosis->end protein->end

References

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